N-benzhydryl-1-ethylpiperidin-4-amine
Description
Properties
IUPAC Name |
N-benzhydryl-1-ethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-2-22-15-13-19(14-16-22)21-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-21H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPORINMAEPWMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-1-ethylpiperidin-4-amine typically involves the reaction of 1-ethylpiperidin-4-amine with benzhydryl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-1-ethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary amines.
Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Secondary amines with reduced benzhydryl groups.
Substitution: Various substituted piperidine derivatives depending on the substituent used.
Scientific Research Applications
N-benzhydryl-1-ethylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzhydryl-1-ethylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and chemical properties of N-benzhydryl-1-ethylpiperidin-4-amine can be contextualized by comparing it to piperidine derivatives with varying substituents. Key analogues include:
Pharmacological Profile
- Receptor Binding : The benzhydryl group’s bulkiness may limit binding to narrow receptor pockets compared to smaller substituents like benzyl or phenyl. For example, N-benzyl-N-methyl derivatives show higher affinity for σ-1 receptors, while pyridinylmethyl analogues interact with nicotinic acetylcholine receptors .
- Metabolic Stability : Ethyl substituents generally prolong half-life compared to methyl due to reduced oxidative metabolism. However, benzhydryl’s lipophilicity may accelerate hepatic clearance via CYP3A4 .
- Solubility : Benzhydryl derivatives exhibit lower aqueous solubility than benzyl or pyridinylmethyl analogues, necessitating formulation adjustments for bioavailability .
Q & A
Q. What are the optimal synthetic routes for N-benzhydryl-1-ethylpiperidin-4-amine, and how can reaction conditions be standardized?
this compound is typically synthesized via reductive amination or nucleophilic substitution reactions. Key steps involve:
- Reductive amination : Reacting a ketone precursor (e.g., benzhydryl ketone) with 1-ethylpiperidin-4-amine under hydrogenation conditions using catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) .
- Nucleophilic substitution : Introducing the benzhydryl group to a pre-functionalized piperidine scaffold in polar aprotic solvents (e.g., DMF or THF) with bases like triethylamine .
Standardization : Monitor reaction progress via TLC or HPLC. Optimize parameters (temperature, solvent polarity, catalyst loading) to minimize byproducts. Purify via column chromatography or recrystallization .
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., benzhydryl protons at δ 7.2–7.4 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C20H24N2: expected [M+H]+ = 293.2018) .
- HPLC/Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity. Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve impurities .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation.
- Environment : Use desiccants (e.g., silica gel) in a dry, inert atmosphere (argon or nitrogen) to avoid hydrolysis or oxidation .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?
Methodology :
- Analog Synthesis : Modify substituents (e.g., replace benzhydryl with naphthyl or adjust ethyl chain length) to probe steric/electronic effects .
- Biological Assays : Test analogs against target receptors (e.g., GPCRs, ion channels) using radioligand binding or functional assays (cAMP/GTPγS). Compare IC50/EC50 values .
- Computational Modeling : Perform molecular docking (AutoDock Vina) or MD simulations to correlate substituent effects with binding affinity .
Q. How should researchers resolve contradictions in reported binding affinity data for this compound analogs?
Root Cause Analysis :
- Assay Variability : Compare experimental conditions (e.g., buffer pH, temperature, receptor isoform). Standardize protocols using reference compounds .
- Membrane Permeability : Use PAMPA or Caco-2 assays to assess if discrepancies arise from differential cellular uptake .
- Allosteric Effects : Conduct Schild analysis or use orthosteric radioligands to distinguish competitive vs. allosteric binding modes .
Q. What strategies can optimize the pharmacokinetic profile of this compound in preclinical studies?
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility without compromising blood-brain barrier penetration (clogP target: 2–4) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Block vulnerable sites via fluorination or deuterium exchange .
- In Vivo PK : Administer IV/PO doses in rodent models. Measure t1/2, Cmax, and AUC using LC-MS/MS. Correlate with in vitro data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
